N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide
Description
N-[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group at position 5 and linked to a benzothiadiazole-6-carboxamide moiety. The benzothiadiazole group contributes to π-conjugation and electronic effects, while the propylsulfanyl chain may enhance lipophilicity compared to shorter alkyl or aromatic substituents.
Properties
IUPAC Name |
N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2,3-benzothiadiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5OS3/c1-2-5-19-12-16-15-11(20-12)13-10(18)7-3-4-8-9(6-7)21-17-14-8/h3-4,6H,2,5H2,1H3,(H,13,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJHOMKSQMICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=NS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide typically involves a multi-step process:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Attachment of the propylsulfanyl group: : A substitution reaction is carried out where the thiadiazole ring is treated with propyl iodide in the presence of a base, resulting in the formation of the propylsulfanyl derivative.
Construction of the benzothiadiazole core: : This can involve a cyclization reaction between a substituted benzene derivative and thioamide under oxidative conditions.
Coupling reaction: : The final step involves coupling the benzothiadiazole core with the thiadiazole derivative to form the target compound using appropriate amide-forming reagents such as carbodiimides.
Industrial Production Methods
The industrial synthesis of this compound may adopt similar reaction pathways but optimized for large-scale production. High-throughput techniques and efficient catalysts can be employed to improve yield and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones at the propylsulfanyl group.
Reduction: : Reduction can potentially break the disulfide bonds, converting thiadiazole into less complex thiol derivatives.
Substitution: : The thiadiazole and benzothiadiazole rings can undergo substitution reactions, where halogens or other groups can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like alkoxides or halides under polar aprotic solvents.
Major Products
Oxidation: : Formation of sulfoxides and sulfones.
Reduction: : Production of simpler thiol-containing derivatives.
Substitution: : Various substituted benzothiadiazoles and thiadiazoles.
Scientific Research Applications
This compound has found numerous applications in various fields due to its unique structure and properties:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a reagent in chemical transformations.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its potential use as a drug candidate due to its ability to interact with biological targets.
Industry: : Utilized in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The compound's mechanism of action involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes or receptors that contain thiol groups may interact with the sulfanyl component, potentially inhibiting their activity.
Pathways Involved: : The benzothiadiazole and thiadiazole moieties may interact with cellular pathways involved in redox reactions, signaling, or metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at position 5 of the 1,3,4-thiadiazole ring significantly influences melting points and synthetic yields. Below is a comparative table based on :
| Compound ID | Thiadiazole Substituent | Phenoxyacetamide Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5f | Methylthio | 2-Isopropyl-5-methylphenoxy | 79 | 158–160 |
| 5g | Ethylthio | 2-Isopropyl-5-methylphenoxy | 78 | 168–170 |
| 5h | Benzylthio | 2-Isopropyl-5-methylphenoxy | 88 | 133–135 |
| 5j | 4-Chlorobenzylthio | 2-Isopropyl-5-methylphenoxy | 82 | 138–140 |
| 5k | Methylthio | 2-Methoxyphenoxy | 72 | 135–136 |
| 5l | Ethylthio | 2-Methoxyphenoxy | 68 | 138–140 |
Key Observations:
Alkyl Chain Length : Ethylthio-substituted derivatives (e.g., 5g) exhibit higher melting points (168–170°C) compared to methylthio analogs (5f: 158–160°C), suggesting that longer alkyl chains may enhance crystallinity. However, the target compound’s propylsulfanyl group—a longer chain—might reduce melting points due to increased conformational flexibility.
Aromatic vs. Aliphatic Substituents : Benzylthio (5h) and 4-chlorobenzylthio (5j) derivatives show lower melting points (133–140°C) than alkylthio analogs, likely due to steric hindrance or reduced molecular symmetry .
Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88% yield) are synthesized more efficiently than ethylthio or methylthio analogs, possibly due to favorable reaction kinetics with bulkier substituents.
Comparison with Benzothiazole Derivatives
lists a related compound, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-benzothiazole-6-carboxamide (CAS 785703-63-1), which replaces the benzothiadiazole with a benzothiazole ring. However, insufficient data preclude a direct comparison.
Biological Activity
N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-benzothiadiazole-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the synthesis, biological activity, and potential applications of this compound based on current research findings.
- Molecular Formula : C16H16N4O2S3
- Molecular Weight : 396.52 g/mol
- CAS Number : 724741-42-8
Structural Characteristics
The compound features a thiadiazole ring linked to a benzothiadiazole moiety, which is known for its various pharmacological properties. The presence of the propylsulfanyl group is hypothesized to enhance biological activity through improved interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit promising anticancer properties. For example:
- In vitro Studies : Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. Notably, compounds with similar structures were reported to have IC50 values ranging from 2.44 µM to 23.29 µM against MCF-7 breast cancer cells and LoVo colon cancer cells .
The mechanism of action for these compounds often involves:
- Induction of apoptosis in cancer cells.
- Cell cycle arrest at various phases (G0/G1 and G2/M).
- Inhibition of key signaling pathways (e.g., STAT3 and CDK9) that are crucial for cancer cell survival and proliferation .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- In vitro Screening : Compounds containing the thiadiazole moiety have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
Summary of Biological Activities
| Activity Type | Cell Line / Pathogen | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 2.44 µM | |
| Anticancer | LoVo | 23.29 µM | |
| Antimicrobial | S. aureus | MIC = 32.6 μg/mL | |
| Antimicrobial | E. coli | MIC = 47.5 μg/mL |
Case Study 1: Anticancer Evaluation
A study focused on the synthesis and evaluation of similar thiadiazole derivatives highlighted the compound's ability to induce apoptosis in cancer cells effectively. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis levels post-treatment with varying concentrations of the compound over different time periods.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related thiadiazole derivatives against clinical isolates of bacteria. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
